molecular formula C17H18BrNO4S B5886560 methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate

methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate

Cat. No. B5886560
M. Wt: 412.3 g/mol
InChI Key: IXXGKFZPVXAXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate, also known as Boc-L-phenylalanine N-(4-bromobenzenesulfonyl)methyl ester, is an organic compound that belongs to the class of sulfonyl esters. It is used in scientific research as a reagent for the synthesis of peptides and proteins. This compound has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is based on its ability to act as a protecting group for the amino acid residue during the synthesis process. The sulfonyl ester group of this compound protects the amino group of the amino acid residue, which prevents unwanted reactions from occurring during the synthesis process.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects as it is used solely as a reagent in scientific research. It is not intended for use as a drug or for any other therapeutic purposes.

Advantages and Limitations for Lab Experiments

The advantages of using methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate in lab experiments include its ability to act as a protecting group for the amino acid residue during the synthesis process. This compound is also stable and easy to handle, which makes it an ideal reagent for the synthesis of peptides and proteins.
The limitations of using this compound in lab experiments include its cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and performance during the synthesis process.

Future Directions

There are several future directions for the use of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate in scientific research. One potential application is in the development of new drugs and therapeutic agents. This compound can be used to synthesize peptides and proteins that have potential therapeutic applications.
Another future direction for the use of this compound is in the field of proteomics. This compound can be used to synthesize peptides and proteins that can be used for the identification and characterization of proteins in complex biological samples.
Conclusion
This compound is a versatile reagent that has potential applications in the field of medicinal chemistry and scientific research. Its ability to act as a protecting group for the amino acid residue during the synthesis process makes it an ideal reagent for the synthesis of peptides and proteins. With further research, this compound could be used to develop new drugs and therapeutic agents, as well as for the identification and characterization of proteins in complex biological samples.

Synthesis Methods

The synthesis of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate can be achieved through several methods. One of the most commonly used methods involves the reaction of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinatealanine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain the final product.

Scientific Research Applications

Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate has been widely used in scientific research as a reagent for the synthesis of peptides and proteins. It is commonly used in the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the synthesis of peptides and proteins. This compound is used as a protecting group for the amino acid residue during the synthesis process.

properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXGKFZPVXAXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.